1-(4-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
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Overview
Description
1-(4-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with a molecular formula of C9H14Cl2N2 It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropylpyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Cyclopropylation of Pyridine: The initial step involves the cyclopropylation of pyridine to introduce the cyclopropyl group at the 4-position of the pyridine ring.
Aminomethylation: The next step is the aminomethylation of the cyclopropylpyridine derivative to introduce the methanamine group.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclopropylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Cyclopropylpyridin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- 1-(1-Cyclopentyl-3-pyrrolidinyl)methanamine dihydrochloride
- 4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
Uniqueness: 1-(4-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-cyclopropylpyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-5-8-6-11-4-3-9(8)7-1-2-7;;/h3-4,6-7H,1-2,5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFOIEWVOWFSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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